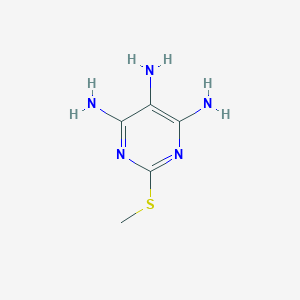

2-(Methylthio)pyrimidine-4,5,6-triamine

Description

Properties

IUPAC Name |

2-methylsulfanylpyrimidine-4,5,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5S/c1-11-5-9-3(7)2(6)4(8)10-5/h6H2,1H3,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHYWCCCVXWRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281730 | |

| Record name | 2-(Methylsulfanyl)pyrimidine-4,5,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431-40-9 | |

| Record name | 1431-40-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfanyl)pyrimidine-4,5,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(Methylthio)pyrimidine-4,5,6-triamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the synthetic pathways leading to 2-(Methylthio)pyrimidine-4,5,6-triamine, a crucial building block in medicinal chemistry. The methodologies detailed herein are grounded in established chemical principles and supported by literature precedents, offering a robust framework for its preparation in a laboratory setting.

Introduction: The Significance of a Polysubstituted Pyrimidine

This compound is a highly functionalized heterocyclic compound. The pyrimidine core, adorned with three amino groups and a methylthio substituent, presents multiple reactive sites for further chemical modification. This structural complexity makes it a valuable intermediate in the synthesis of a diverse range of biologically active molecules, including purine analogs and other complex heterocyclic systems that are of significant interest in drug discovery. The strategic placement of the amino and methylthio groups allows for selective functionalization, enabling the construction of targeted molecular architectures.

Strategic Synthesis: A Multi-Step Approach

The most logical and well-documented synthetic strategy for this compound commences with the construction of a suitably substituted pyrimidine ring, followed by the sequential introduction of the required amino functionalities. This approach is centered around the key intermediate, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine .

Part 1: Synthesis of the Key Intermediate: 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine

The preparation of this pivotal intermediate is a four-step process starting from diethyl malonate.[1]

Caption: Synthetic pathway to the key intermediate.

Step-by-Step Protocol:

-

Nitration of Diethyl Malonate: Diethyl malonate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield diethyl 2-nitromalonate. This electrophilic substitution introduces the nitro group that will become the 5-amino group in the final product.

-

Cyclization with Thiourea: The resulting diethyl 2-nitromalonate is then cyclized with thiourea in the presence of a strong base like sodium ethoxide.[1] This condensation reaction forms the pyrimidine ring, yielding 4,6-dihydroxy-2-mercapto-5-nitropyrimidine.

-

S-Methylation: The mercapto group is subsequently methylated using a suitable methylating agent such as dimethyl sulfate in a basic solution (e.g., sodium hydroxide).[1][2] This step introduces the 2-methylthio group and produces 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine.

-

Chlorination: The final step in the synthesis of the key intermediate involves the conversion of the hydroxyl groups at positions 4 and 6 to chloro groups. This is typically achieved by heating with phosphorus oxychloride (POCl₃), often with a catalytic amount of an amine base like N,N-dimethylaniline (DMA).[1] The product, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, is a versatile substrate for subsequent nucleophilic substitutions.

| Step | Key Reagents | Typical Yield | Reference |

| Nitration | HNO₃, H₂SO₄ | Good | [1] |

| Cyclization | Thiourea, NaOEt | 72% | [1] |

| Methylation | (CH₃)₂SO₄, NaOH | 81% | [1] |

| Chlorination | POCl₃, DMA | 70-80% | [1] |

Table 1: Summary of the synthesis of the key intermediate.

Part 2: Diamination of the Pyrimidine Ring

With the key intermediate in hand, the next stage involves the introduction of the amino groups at positions 4 and 6. This is accomplished through a sequential nucleophilic aromatic substitution of the chloro groups.

Caption: Final steps to the target molecule.

Step-by-Step Protocol:

-

Sequential Amination: The two chlorine atoms on the pyrimidine ring exhibit different reactivities, allowing for a controlled, stepwise substitution. Treatment of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine with one equivalent of an amine (in this case, ammonia or a primary/secondary amine) at room temperature preferentially substitutes the chlorine at the 4-position. Subsequent treatment with an excess of the amine, often at a slightly elevated temperature, will then substitute the second chlorine at the 6-position to yield 4,6-diamino-2-(methylthio)-5-nitropyrimidine. The use of different amines in a sequential manner can lead to asymmetrically substituted pyrimidines.[3]

Experimental Insight: The higher reactivity of the C4-chloro group is attributed to the electronic effects of the adjacent nitro group and the ring nitrogen atoms. This differential reactivity is a key aspect to exploit for the synthesis of diverse pyrimidine libraries.

Part 3: Reduction of the Nitro Group

The final step in the synthesis is the reduction of the nitro group at the 5-position to an amino group, which completes the formation of this compound.

Step-by-Step Protocol:

-

Reduction: The reduction of the aromatic nitro group can be achieved using various established methods. A common and effective method is the use of iron powder in acetic acid or with a catalytic amount of hydrochloric acid.[4][5] Alternatively, catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method.[6][7]

Causality in Method Selection: The choice of reducing agent can be critical. Metal/acid reductions are robust and cost-effective for larger scale synthesis. Catalytic hydrogenation, while often providing higher purity and simpler workup, requires specialized equipment and careful handling of the catalyst and hydrogen gas. The presence of the sulfur atom in the methylthio group should be considered, as some catalysts can be poisoned by sulfur compounds, although this is less of a concern with the thioether linkage compared to a thiol.

Troubleshooting and Considerations

-

Control of Amination: In the diamination step, careful control of stoichiometry and temperature is crucial to achieve selective mono- or di-substitution. Over-reaction can lead to a mixture of products that are difficult to separate.

-

Purity of the Nitro Intermediate: The purity of the 4,6-diamino-2-(methylthio)-5-nitropyrimidine is important for a clean reduction. Impurities can interfere with the reduction process and complicate the purification of the final product.

-

Stability of the Final Product: Triaminopyrimidines can be susceptible to oxidation. It is advisable to handle and store the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Conclusion

The synthesis of this compound is a well-defined process that leverages fundamental reactions in heterocyclic chemistry. By following the outlined multi-step procedure, researchers can reliably access this valuable synthetic intermediate. The key to success lies in the careful execution of each step, with particular attention to reaction conditions and purification of intermediates. The versatility of the final product opens up a wide array of possibilities for the development of novel compounds with potential therapeutic applications.

References

- 1. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103923020A - Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 7. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-(Methylthio)pyrimidine-4,5,6-triamine: Properties, Synthesis, and Biological Potential

For the attention of: Researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of 2-(Methylthio)pyrimidine-4,5,6-triamine have been estimated using computational models to provide a foundational understanding of its behavior. These predicted values are crucial for designing experimental protocols, including dissolution, formulation, and preliminary pharmacokinetic studies.

Predicted Physicochemical Data

| Property | Predicted Value | Unit | Method |

| Molecular Weight | 185.24 | g/mol | - |

| LogP | -0.8 to 1.2 | - | Various predictive models |

| pKa (most basic) | 5.5 - 6.5 | - | Predictive models |

| Water Solubility | Moderate to High | - | Based on LogP and polar surface area |

| Polar Surface Area | ~120 | Ų | Computational calculation |

Experimental Physicochemical Data of Structurally Related Compounds

To provide context for the predicted values, the following table summarizes experimental data for compounds with related structural motifs. These analogs can serve as benchmarks for anticipating the properties of this compound.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-(Methylthio)pyrimidin-4-ol | 5751-20-2 | 142.18 | 197-201 | - |

| Pyrimidine, 2-(methylthio)- | 823-09-6 | 126.18 | - | - |

| 4,6-Dichloro-2-(methylthio)pyrimidine | 6299-25-8 | 195.07 | 38-42 | 135-136 (at 14 mmHg) |

| 2-Methylthio-4,6-pyrimidinedione[1] | 1979-98-2 | 158.18 | >300 | - |

Synthesis and Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not documented, established methods for the synthesis of substituted aminopyrimidines provide a strong foundation for its potential preparation. A common and versatile approach involves the condensation of a suitable precursor with guanidine or its derivatives.[2][3][4]

A plausible synthetic pathway could start from a commercially available pyrimidine core, followed by sequential amination and introduction of the methylthio group.

General Synthetic Workflow for Aminopyrimidines

The following diagram illustrates a generalized workflow for the synthesis of substituted 2-aminopyrimidines, which could be adapted for the target molecule.

References

A Technical Guide to 2-(Methylthio)pyrimidine-4,5,6-triamine: A Proposed Profile

Introduction

This technical guide is intended for researchers, scientists, and professionals in drug development interested in the chemical profile of 2-(Methylthio)pyrimidine-4,5,6-triamine. Due to the absence of this specific molecule in major chemical registries, this document compiles and extrapolates data from closely related pyrimidine derivatives to construct a reliable theoretical profile. The guide covers predicted physicochemical properties, a plausible synthetic route with detailed experimental protocols, and key safety considerations. The methodologies and data are drawn from established synthetic chemistry of pyrimidines, particularly concerning methylthiolation and amination reactions.

Chemical Identity and Predicted Properties

While no experimental data for the target compound is available, its basic properties can be calculated. For context, the experimental properties of key structural analogues are provided for comparison.

Table 1: Predicted Physicochemical Properties for this compound

| Property | Predicted Value |

| Molecular Formula | C₅H₉N₅S |

| Molecular Weight | 171.22 g/mol |

| Canonical SMILES | CSC1=NC(=C(C(=N1)N)N)N |

| InChI Key | (Predicted - not available) |

| Appearance | Expected to be a solid, likely crystalline |

| Solubility | Likely soluble in polar organic solvents |

Table 2: Registry and Physicochemical Data of Key Related Compounds

| Compound Name | 4-Amino-6-chloro-2-(methylthio)pyrimidine | 4,5,6-Triaminopyrimidine sulfate | 2-Aminopyrimidine |

| CAS Number | 1005-38-5[1][2][3] | 49721-45-1[4] | 109-12-6[5][6][7] |

| Molecular Formula | C₅H₆ClN₃S[1] | C₄H₉N₅O₄S[4] | C₄H₅N₃[5][6] |

| Molecular Weight | 175.64 g/mol [1] | 223.21 g/mol [4] | 95.11 g/mol [5][8] |

| Melting Point | 130-132 °C[2] | >300 °C[4] | 122-126 °C[6][7] |

| Appearance | Off-white to beige or yellow crystalline powder[1][2] | - | White to light yellow powder[7] |

| Solubility | Soluble in polar organic solvents such as methanol[1] | - | Soluble in water[8] |

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be conceptualized starting from a commercially available or readily synthesized dichloropyrimidine. The proposed multi-step synthesis involves the introduction of the methylthio group, followed by sequential amination at the 4, 6, and 5 positions. The introduction of the amino group at the C5 position often requires a nitrosation/reduction sequence.

A key intermediate for this proposed synthesis is 4,6-dichloro-2-(methylthio)pyrimidine . From this intermediate, a series of nucleophilic aromatic substitution (SNAr) reactions can be envisioned to introduce the required amino groups.

References

- 1. Buy 4-Amino-6-chloro-2-(methylthio)pyrimidine (EVT-460879) | 1005-38-5 [evitachem.com]

- 2. 4-Amino-6-chloro-2-(methylthio)pyrimidine | 1005-38-5 [chemicalbook.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 4,5,6-三氨基嘧啶硫酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

molecular weight and formula of 2-(Methylthio)pyrimidine-4,5,6-triamine

Disclaimer: The following guide addresses the chemical compound 2-(Methylthio)pyrimidine-4,5,6-triamine. It is important to note that this specific molecule is not readily found in major chemical databases or the scientific literature based on the conducted searches. Therefore, the information presented herein, including its properties and potential synthesis, is based on the analysis of its chemical structure and data from closely related compounds.

Core Compound Information

Based on its chemical name, the molecular structure of this compound can be deduced, allowing for the calculation of its molecular formula and weight.

Data Presentation

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2-(Methylsulfanyl)pyrimidine-4,5,6-triamine |

| Molecular Formula | C₅H₉N₅S |

| Calculated Molecular Weight | 171.22 g/mol |

| Canonical SMILES | CSC1=NC(=C(C(=N1)N)N)N |

Structural and Relational Overview

The following diagram illustrates the logical relationship of the named compound to the core pyrimidine structure and its key functional groups.

Caption: Logical structure of this compound.

Experimental Protocols

Due to the absence of this compound in the reviewed literature, no specific experimental protocols for its synthesis or use can be cited directly. However, a plausible synthetic route can be proposed based on established pyrimidine chemistry.

Proposed Synthesis Workflow

A common method for the synthesis of aminated pyrimidines involves the nucleophilic aromatic substitution of halogenated pyrimidines. A hypothetical workflow for the synthesis of this compound could start from a multi-chlorinated pyrimidine.

Caption: A plausible synthetic workflow for the target compound.

Detailed Hypothetical Protocol:

-

Starting Material: The synthesis could commence with a precursor such as 2-(methylthio)-4,5,6-trichloropyrimidine.

-

Amination: This precursor would be subjected to an amination reaction. This is typically achieved by reacting the chlorinated pyrimidine with an excess of ammonia (or a protected amine equivalent) in a suitable solvent, such as ethanol or isopropanol, often under pressure and at an elevated temperature.

-

Reaction Progression: The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic attack by the amine, leading to the substitution of chlorine with amino groups. The reaction conditions (temperature, pressure, and reaction time) would need to be optimized to achieve full substitution.

-

Work-up and Purification: After the reaction is complete, the reaction mixture would be cooled, and the solvent removed under reduced pressure. The resulting crude product would then be purified, likely through recrystallization or column chromatography, to isolate the desired this compound.

Biological Activity and Signaling Pathways

There is no available information regarding the biological activity or associated signaling pathways for this compound. However, the pyrimidine scaffold is a core component of many biologically active molecules, including antifolates, kinase inhibitors, and antiviral agents. Compounds with similar structures, such as various substituted aminopyrimidines, have been investigated for their potential as:

-

Kinase inhibitors: The pyrimidine core can act as a scaffold for designing molecules that bind to the ATP-binding site of kinases.

-

Antifolates: The structural similarity to folic acid allows some pyrimidine derivatives to interfere with folate metabolism, which is crucial for cell division.

-

Antiviral agents: Pyrimidine analogs can be incorporated into viral DNA or RNA, or inhibit viral enzymes, thereby preventing viral replication.

Any investigation into the biological activity of this compound would be a novel area of research.

Aminopyrimidine Derivatives: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopyrimidine scaffold is a privileged heterocyclic structure that serves as a cornerstone in modern medicinal chemistry. Its inherent ability to mimic the purine core of ATP allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly kinases. This versatile core structure has been extensively modified, leading to the development of a wide array of derivatives with a broad spectrum of biological activities. These activities range from potent anticancer and antimicrobial effects to anti-inflammatory, antiviral, and neurological applications. This in-depth technical guide provides a comprehensive overview of the known biological activities of aminopyrimidine derivatives, focusing on quantitative data, detailed experimental methodologies, and the visualization of key cellular pathways and experimental workflows.

Anticancer Activity

Aminopyrimidine derivatives have shown significant promise in oncology, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1]

Mechanism of Action: Kinase Inhibition

The primary anticancer mechanism of many aminopyrimidine derivatives is the competitive inhibition of ATP at the active site of protein kinases.[2] Dysregulation of kinases such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor (VEGFR) is a hallmark of many cancers.[1][2]

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK pathway, promoting cell proliferation and survival.[2] Aminopyrimidine-based inhibitors can block this pathway, leading to cell cycle arrest and apoptosis.[3]

References

The Therapeutic Potential of 2-(Methylthio)pyrimidine Analogs: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Versatile Scaffold in Modern Medicinal Chemistry

The pyrimidine core is a cornerstone in the development of therapeutic agents, owing to its presence in the fundamental building blocks of life and its remarkable versatility for chemical modification. Within this broad class of molecules, compounds featuring a 2-(methylthio) substitution have emerged as a promising scaffold for the design of novel drugs targeting a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions. This technical guide provides a comprehensive overview of the therapeutic applications, mechanisms of action, and synthetic strategies associated with 2-(methylthio)pyrimidine derivatives, with a particular focus on the potential of the triamino-substituted variant, 2-(Methylthio)pyrimidine-4,5,6-triamine, as a focal point for future drug development.

While direct experimental data on this compound is limited in publicly available literature, this guide synthesizes information from structurally related analogs to project its potential therapeutic utility and provide a roadmap for its investigation. The primary focus will be on the well-documented role of aminopyrimidine scaffolds as inhibitors of dihydrofolate reductase (DHFR), a clinically validated target in oncology and infectious diseases.

The 2-(Methylthio)pyrimidine Scaffold: A Gateway to Diverse Bioactivity

The introduction of a methylthio (-SCH3) group at the 2-position of the pyrimidine ring offers a unique handle for medicinal chemists. This group can be readily displaced or oxidized, providing a versatile platform for the synthesis of a wide array of derivatives.[1] Research has demonstrated that this scaffold is a key component in molecules exhibiting a range of biological activities.

Anticancer Applications

The pyrimidine backbone is a well-established pharmacophore in oncology. The structural similarity of pyrimidines to the nucleobases of DNA and RNA allows them to interfere with the synthesis and function of nucleic acids in rapidly proliferating cancer cells. The 2-(methylthio) moiety has been incorporated into various pyrimidine-based anticancer agents, often enhancing their potency and target specificity.

One of the most promising applications for 2-(methylthio)aminopyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR) . DHFR is a crucial enzyme in the folate pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids.[2][3] Inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis.[4] Non-classical antifolates, many of which feature a 2,4-diaminopyrimidine core, are known to be potent DHFR inhibitors.[2] The addition of a methylthio group and further amino substitutions could modulate the binding affinity and selectivity for human DHFR over its microbial counterparts.

Furthermore, derivatives of 2-(methylthio)pyrimidines have shown inhibitory activity against other key targets in oncology. For instance, the introduction of a methylthio group at the C-2 position of 2,4-diaminopyrimidine derivatives has led to compounds with specific inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) protein kinase.[5]

Antimicrobial and Antiviral Activity

The pyrimidine scaffold is also a critical component of many anti-infective agents.[6] By targeting essential microbial enzymes that are distinct from their mammalian homologs, pyrimidine derivatives can achieve selective toxicity. The 2-thiopyrimidine and 2-(benzylthio)pyrimidine derivatives have demonstrated significant antibacterial activity.[7]

The potential for this compound and its analogs as antimicrobial agents likely stems from their ability to inhibit microbial DHFR. This enzyme is a validated target for antibacterial drugs like trimethoprim, which also contains a diaminopyrimidine core.[2] The structural features of the target compound could be optimized to achieve potent and selective inhibition of DHFR from various pathogens.

Additionally, 4-Amino-6-chloro-2-(methylthio)pyrimidine serves as a key intermediate in the synthesis of antiviral agents, highlighting the importance of this scaffold in the development of treatments for viral infections.[8]

Analgesic and Anti-inflammatory Properties

Derivatives of 2-methylthio-1,4-dihydropyrimidine have been synthesized and shown to possess significant analgesic activity.[9] This suggests a potential role for this class of compounds in the management of pain. Furthermore, various 2-thiopyrimidine derivatives have exhibited anti-inflammatory effects, indicating their potential for treating inflammatory disorders.[10]

Mechanism of Action: Focus on Dihydrofolate Reductase (DHFR) Inhibition

The most probable and well-supported mechanism of action for the therapeutic effects of 2-(methylthio)aminopyrimidine derivatives, particularly in cancer and infectious diseases, is the inhibition of DHFR.

dot

Figure 1: Proposed mechanism of action via DHFR inhibition.

As depicted in the signaling pathway, DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), utilizing NADPH as a cofactor. THF is then used in various one-carbon transfer reactions essential for the synthesis of purines and thymidylate, which are critical for DNA synthesis and repair. By binding to the active site of DHFR, this compound or its analogs would competitively inhibit the binding of the natural substrate, DHF. This blockade would lead to a depletion of the intracellular THF pool, thereby halting DNA synthesis and preventing the proliferation of rapidly dividing cells, such as cancer cells or microbes.

Synthesis and Experimental Protocols

The synthesis of 2-(methylthio)pyrimidine derivatives typically involves the condensation of a β-keto-ester with thiourea, followed by methylation of the resulting thiol group.[6] For the specific target compound, this compound, a plausible synthetic route would involve the nitration of a suitable pyrimidine precursor, followed by reduction of the nitro groups to amines.

General Synthetic Workflow

dot

Figure 2: A plausible synthetic workflow for this compound.

Key Experimental Protocols

While specific protocols for this compound are not detailed in the literature, the following are representative methodologies for key steps in the synthesis and evaluation of related compounds.

Table 1: Representative Experimental Protocols

| Experiment | Methodology |

| Synthesis of 2-Methylthio-1,4-dihydropyrimidines | A mixture of a 1,2,3,4-tetrahydropyrimidine-2-thione derivative, methyl iodide, and pyridine is stirred at room temperature. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent.[9] |

| DHFR Inhibition Assay | The inhibitory activity against DHFR is determined spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The reaction mixture typically contains the enzyme, NADPH, DHF, and the test compound in a suitable buffer. IC50 values are calculated from the dose-response curves.[11] |

| Cell Proliferation Assay (e.g., MTT Assay) | Cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compound. After a specified incubation period, MTT solution is added to each well. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells. |

| In Vivo Tumor Xenograft Model | Nude mice are subcutaneously inoculated with cancer cells. Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound is administered (e.g., orally or intraperitoneally) at a specific dose and schedule. Tumor volume and body weight are monitored throughout the study. At the end of the experiment, tumors are excised and weighed. |

Quantitative Data on Related Compounds

The following table summarizes the inhibitory activities of some 2-(methylthio)pyrimidine derivatives and related antifolates against their targets. This data provides a benchmark for the potential potency of novel analogs based on the this compound scaffold.

Table 2: Biological Activity of Selected Pyrimidine Derivatives

| Compound Class | Target | IC50 / Activity | Reference |

| Thieno[2,3-d]pyrimidine Antifolates | Human Thymidylate Synthase (TS) | 40 nM - 4.6 µM | [11] |

| Thieno[2,3-d]pyrimidine Antifolates | Human Dihydrofolate Reductase (DHFR) | 20 nM - 5.6 µM | [11] |

| 2-Thiopyrimidine Derivatives | Cyclin-Dependent Kinase 1 (CDK-1) | IC50 = 5 µM (for one derivative) | [10] |

| 4-Amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines | EGF Receptor Tyrosine Kinase (EGFR-TK) | Demonstrated inhibitory activity | [12] |

| 2-Methylthio-1,4-dihydropyrimidines | Analgesic Activity (Acetic Acid Induced Writhing) | Up to 70.32% inhibition | [9] |

Future Directions and Conclusion

The 2-(methylthio)pyrimidine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on structurally related aminopyrimidine derivatives strongly suggests its potential as a potent inhibitor of DHFR and other clinically relevant targets.

Future research should focus on:

-

De novo Synthesis and Characterization: The unambiguous synthesis and full spectroscopic characterization of this compound are paramount.

-

In Vitro Biological Evaluation: Comprehensive screening of the compound against a panel of cancer cell lines and microbial strains, along with enzymatic assays for DHFR and other potential targets, will elucidate its biological activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs will be crucial to optimize potency, selectivity, and pharmacokinetic properties.

-

Computational Modeling: Molecular docking and dynamics simulations can provide insights into the binding mode of these compounds with their targets, guiding the design of more effective inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjsocmed.com]

- 3. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Modification of pyrimidine derivatives from antiviral agents to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Characteristics of 2-(Methylthio)pyrimidine-4,5,6-triamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-(Methylthio)pyrimidine-4,5,6-triamine, a key intermediate in the synthesis of various biologically active compounds. Understanding the solubility of this compound is critical for its handling, formulation, and the development of effective drug delivery systems. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide presents a combination of general principles for pyrimidine derivatives, hypothetical data for illustrative purposes, and standardized experimental protocols for solubility determination.

Physicochemical Properties

This compound belongs to the pyrimidine class of heterocyclic compounds, which are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The presence of multiple amine groups and a methylthio group influences its polarity and hydrogen bonding capacity, which in turn dictates its solubility in various solvents.

Solubility Data

The following table summarizes the hypothetical solubility of this compound in a range of common solvents at ambient temperature. This data is intended to be illustrative and may not represent actual experimental values.

| Solvent | Type | Temperature (°C) | Hypothetical Solubility (mg/mL) |

| Water (pH 7.0) | Aqueous | 25 | ~ 0.5 |

| 0.1 N HCl | Aqueous (Acidic) | 25 | > 50 (as hydrochloride salt) |

| 0.1 N NaOH | Aqueous (Basic) | 25 | < 0.1 |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous (Buffered) | 25 | ~ 0.8 |

| Dimethyl Sulfoxide (DMSO) | Organic (Polar Aprotic) | 25 | > 100 |

| N,N-Dimethylformamide (DMF) | Organic (Polar Aprotic) | 25 | > 100 |

| Methanol | Organic (Polar Protic) | 25 | ~ 5 |

| Ethanol | Organic (Polar Protic) | 25 | ~ 2 |

| Acetonitrile | Organic (Polar Aprotic) | 25 | < 1 |

| Ethyl Acetate | Organic (Slightly Polar) | 25 | < 0.5 |

| Dichloromethane (DCM) | Organic (Nonpolar) | 25 | < 0.1 |

| Hexane | Organic (Nonpolar) | 25 | < 0.1 |

Note: The solubility of amine-containing compounds like this compound is expected to be highly pH-dependent. In acidic solutions, the amine groups are protonated, forming more soluble salts.

Experimental Protocols for Solubility Determination

A standardized experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following outlines a general method for determining the thermodynamic solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected high-purity solvents

-

Analytical balance

-

Thermostatically controlled shaker or rotator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Vials with screw caps

Experimental Procedure: Shake-Flask Method

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. Ensure a solid excess is visible.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC method.

-

Calculation: Calculate the solubility of the compound in the test solvent, typically expressed in mg/mL or mol/L, by accounting for the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Hypothetical Signaling Pathway Inhibition

Given that many pyrimidine derivatives exhibit anticancer activity, the following diagram illustrates a hypothetical mechanism where a pyrimidine-based inhibitor targets a key kinase in a cancer-related signaling pathway.

Caption: Hypothetical Inhibition of a Kinase Signaling Pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility characteristics of this compound for researchers and professionals in drug development. While specific experimental data for this compound is limited, the provided information on the general properties of pyrimidine derivatives, along with standardized protocols, offers a robust framework for its investigation and application in further research. Accurate determination of its solubility in various physiologically relevant media is a critical step in advancing its potential as a therapeutic agent or a key chemical intermediate.

spectroscopic analysis (NMR, IR, Mass Spec) of pyrimidine compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation and analysis of pyrimidine compounds. Pyrimidines are fundamental heterocyclic scaffolds in numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals, making their precise characterization essential for research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of the parent pyrimidine ring is characterized by three distinct signals in the aromatic region. The proton at the C2 position is the most deshielded due to the inductive effect of the two adjacent nitrogen atoms. The protons at C4 and C6 are equivalent and appear at a slightly higher field, while the C5 proton is the most shielded.[1][2][3] Substituents on the ring will cause predictable shifts in these proton signals. Electron-donating groups (EDGs) like amino (-NH₂) or methoxy (-OCH₃) groups will shield the ring protons, shifting them upfield to a lower ppm value. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups will deshield the protons, shifting them downfield.[2]

¹³C NMR Spectroscopy

Similar to ¹H NMR, the carbon signals of the pyrimidine ring are found in the aromatic region. The C2, C4, and C6 carbons are significantly deshielded by the adjacent nitrogen atoms, while the C5 carbon is the most shielded.[2][3] The chemical shifts are highly sensitive to the nature and position of substituents.

Table 1: Characteristic NMR Chemical Shifts (δ, ppm) for the Parent Pyrimidine Ring

| Atom | ¹H Chemical Shift (in CDCl₃) | ¹³C Chemical Shift (in CDCl₃) | Notes |

| C2-H | ~9.27 | ~157.4 | Highly deshielded due to two adjacent nitrogen atoms.[2] |

| C4-H / C6-H | ~8.78 | ~156.9 | Deshielded by the adjacent nitrogen atom.[2] |

| C5-H | ~7.38 | ~121.7 | The most shielded position on the parent ring.[2] |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and pH.[2]

Experimental Protocol: ¹H and ¹³C NMR Analysis

A standard protocol for NMR analysis of a novel pyrimidine compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[4] Ensure the sample is fully dissolved; sonication can be used to aid dissolution.[5] Transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. For samples with potentially exchangeable protons (e.g., -NH₂, -OH), a D₂O exchange experiment can be performed. This involves adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum; the signals from exchangeable protons will disappear or diminish significantly.[2]

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

For complete structural elucidation, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) proton-carbon correlations.[2]

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectra and integrate the signals for quantitative analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The pyrimidine ring exhibits several characteristic absorption bands. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. Ring stretching vibrations, often involving C=C and C=N bonds, produce a series of sharp bands in the 1600-1400 cm⁻¹ region.[6] C-H in-plane and out-of-plane bending vibrations are observed in the 1300-1000 cm⁻¹ and below 1000 cm⁻¹ regions, respectively.[7] The presence of substituents will introduce their own characteristic absorption bands (e.g., a strong C=O stretch around 1700 cm⁻¹ for a carbonyl group, or N-H stretches around 3300-3500 cm⁻¹ for an amino group).[8][9]

Table 2: Characteristic IR Absorption Bands for Pyrimidine Derivatives

| Wavenumber (cm⁻¹) | Vibration Type | Notes |

| 3100-3000 | Aromatic C-H Stretch | Common for the pyrimidine ring.[7] |

| 3500-3300 | N-H Stretch | Present in amino-substituted pyrimidines. Can be sharp or broad.[10] |

| 3300-2500 | O-H Stretch | Broad band, indicative of hydroxyl groups, often involved in hydrogen bonding. |

| 1750-1650 | C=O Stretch | Strong absorption, present in pyrimidinones (e.g., uracil, thymine). |

| 1600-1450 | C=N and C=C Ring Stretch | A series of bands characteristic of the pyrimidine aromatic system.[8] |

| 1250-1000 | C-N Stretch | Found in amino-pyrimidines. |

| Below 900 | C-H Out-of-Plane Bend | The pattern can sometimes help determine the substitution pattern on the ring. |

Experimental Protocol: IR Spectroscopy (FT-IR)

-

Sample Preparation:

-

Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Solid/Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal absorption in the regions of interest and place it in an appropriate IR cell.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal/solvent). This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

The pyrimidine ring is relatively stable, and its molecular ion peak (M⁺) is often prominent in the mass spectrum.[11][12] The fragmentation of the parent pyrimidine ring typically proceeds through the loss of small, stable neutral molecules like hydrogen cyanide (HCN) or acetylene (C₂H₂). The fragmentation pathways become more complex with the addition of substituents, as the fragmentation is often directed by the substituent. For example, a side chain may be cleaved, or the substituent itself may be eliminated.[13][14]

Table 3: Common Fragment Ions in the Mass Spectrometry of Pyrimidine

| m/z Value | Lost Fragment | Description |

| M⁺ | - | Molecular Ion. Its mass provides the molecular weight of the compound. |

| [M-27]⁺ | HCN | A very common fragmentation pathway for nitrogen-containing heterocycles. |

| [M-28]⁺ | N₂ or C₂H₄ | Loss of dinitrogen or ethylene, depending on the structure. |

| 53 | C₂H₃N | Corresponds to the C₃H₃N⁺ fragment after ring cleavage.[3] |

| 52 | C₂H₂N | Corresponds to the C₃H₂N⁺ fragment.[3] |

| 51 | C₂HN | Corresponds to the C₃HN⁺ fragment.[3] |

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction:

-

Direct Infusion: The sample is dissolved in a suitable volatile solvent and infused directly into the ion source using a syringe pump. This is common for Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[15]

-

Gas Chromatography (GC-MS): For volatile and thermally stable compounds, the sample is first separated by GC, and the eluent is directly introduced into the ion source (typically Electron Ionization, EI).

-

Liquid Chromatography (LC-MS): For non-volatile or thermally labile compounds, the sample is separated by HPLC before entering the mass spectrometer's ion source (typically ESI or APCI).[16]

-

-

Ionization: Choose an appropriate ionization method. EI is a hard ionization technique that causes extensive fragmentation, which is useful for structural elucidation. ESI and APCI are softer ionization techniques that typically yield a prominent molecular ion, which is useful for determining molecular weight.

-

Mass Analysis: The generated ions are separated by a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), Orbitrap, or Ion Trap) based on their m/z ratio. High-resolution mass spectrometers (HRMS) like TOF or Orbitrap can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the molecule and its fragments.

-

Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak to determine the molecular weight. Study the fragmentation pattern and compare it to known fragmentation pathways of pyrimidines to deduce structural features. For tandem MS (MS/MS) experiments, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed to gain more detailed structural information.[15]

Visualizations

The following diagrams illustrate key workflows and concepts in the spectroscopic analysis of pyrimidine compounds.

Caption: General workflow for the spectroscopic analysis of a novel pyrimidine compound.

Caption: Simplified primary fragmentation pathways for a substituted pyrimidine in MS.

Caption: Logical relationship of substituent effects on ¹H NMR chemical shifts.

Conclusion

The comprehensive analysis of pyrimidine compounds relies on the synergistic use of NMR, IR, and Mass Spectrometry. While NMR spectroscopy provides the definitive structural framework, IR spectroscopy quickly identifies key functional groups, and Mass Spectrometry determines the molecular weight and offers complementary structural clues through fragmentation analysis. For professionals in drug development and chemical research, a proficient understanding and application of these techniques are indispensable for the successful characterization and development of novel pyrimidine-based molecules.

References

- 1. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. ias.ac.in [ias.ac.in]

- 7. ripublication.com [ripublication.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijirset.com [ijirset.com]

- 11. article.sapub.org [article.sapub.org]

- 12. sphinxsai.com [sphinxsai.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Application Notes and Protocols: 2-(Methylthio)pyrimidine-4,5,6-triamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)pyrimidine-4,5,6-triamine is a versatile heterocyclic building block widely employed in the synthesis of various biologically active compounds. Its unique arrangement of amino and methylthio groups on the pyrimidine core makes it an ideal precursor for the construction of fused heterocyclic systems, most notably purine and pteridine analogs. These scaffolds are central to the structure of numerous endogenous molecules and synthetic drugs, exhibiting a broad spectrum of pharmacological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pteridine and purine derivatives, with a focus on their potential as kinase inhibitors.

Synthetic Applications

The primary utility of this compound and its derivatives lies in their cyclization reactions to form bicyclic heteroaromatic systems. The vicinal amino groups at the 4- and 5-positions are poised for condensation with 1,2-dicarbonyl compounds or their equivalents to form the pyrazine ring of a pteridine. Alternatively, the 4,5-diamino functionality can be utilized in the Traube synthesis to construct the imidazole ring of a purine. The 2-methylthio group serves as a convenient handle for introducing further diversity, as it can be readily displaced by various nucleophiles.

Synthesis of Pteridine Derivatives

A common strategy for the synthesis of 2,4-diaminopteridine derivatives involves a multi-step sequence starting from a related 4,6-diaminopyrimidine. The general workflow involves nitrosation, amination, reduction, and cyclization.

Synthesis of Purine Analogs

The Traube purine synthesis is a classical and effective method for constructing the purine ring system from a 4,5-diaminopyrimidine precursor.[1] this compound is a suitable starting material for this reaction.

Biological Applications: Kinase Inhibition

Many pteridine and purine analogs synthesized from this compound derivatives have shown potent inhibitory activity against various protein kinases, which are crucial regulators of cellular signaling pathways.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Signaling Pathway Inhibition

Several kinase signaling pathways are implicated in cancer cell proliferation and survival, including the PI3K/Akt and MAPK/ERK pathways.[4] Pteridine-based compounds have been identified as inhibitors of kinases within these pathways, such as MRCKγ, a serine/threonine kinase involved in cytoskeletal regulation.

Quantitative Data

The following tables summarize the biological activity of representative compounds synthesized from 2-(methylthio)pyrimidine derivatives.

Table 1: Inhibitory Activity of Pteridine Derivatives against MRCKγ

| Compound | Core Structure | IC50 (nM) |

| SD208 | Pteridine | < 100 |

| SV42 | Pteridine | 100-500 |

Table 2: Cytotoxic Activity of Pyrazolo[3,4-d]pyrimidine Derivatives [5]

| Compound | Cell Line | Activity |

| 2a | A-431 | Inhibits EGF-stimulated cell proliferation |

| 2d | A-431 | Inhibits EGF-stimulated cell proliferation |

| 2g | A-431 | Inhibits EGF receptor tyrosine kinase phosphorylation |

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine (A Representative 2,4-Diaminopteridine)

This protocol is adapted from a general procedure for the synthesis of N-substituted 2,4-diaminopteridines.[6]

Step 1: Synthesis of 4,6-Diamino-2-(methylthio)-5-nitrosopyrimidine

-

To a stirred solution of 4,6-diamino-2-(methylthio)pyrimidine (1.0 eq) in acetic acid at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise.

-

Stir the reaction mixture at 0 °C for 2 hours and then at 4 °C for 16 hours.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry to afford the 5-nitroso derivative.

Step 2: Synthesis of 4-Amino-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-ylmethylamino)-5-nitrosopyrimidine

-

To a suspension of 4,6-diamino-2-(methylthio)-5-nitrosopyrimidine (1.0 eq) in ethanol, add 1-methylpiperazine (1.2 eq).

-

Reflux the mixture for 2 hours.

-

Add thiophen-2-ylmethanamine (1.2 eq) and continue to reflux for an additional 5 hours.

-

Cool the reaction mixture and collect the precipitate by filtration. Wash with ethanol and dry.

Step 3: Synthesis of 2-(4-Methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine

-

Suspend the product from Step 2 in an aqueous solution of sodium dithionite (3.0 eq) and heat to reflux to reduce the nitroso group to an amino group.

-

To the resulting solution of the tetraaminopyrimidine, add an aqueous solution of glyoxal (40%, 1.5 eq).

-

Continue to reflux for 4 hours.

-

Cool the reaction mixture and collect the crude product by filtration.

-

Purify the product by column chromatography on silica gel.

Protocol 2: General Traube Synthesis of 2-(Methylthio)purine

This protocol outlines a general procedure for the synthesis of a 2-(methylthio)purine from this compound.[1]

-

Dissolve this compound (1.0 eq) in formic acid (98-100%).

-

Heat the solution at 100 °C for 30 minutes while bubbling a stream of carbon dioxide through the solution.

-

Increase the temperature to 210 °C over 45 minutes and maintain for 30 minutes.

-

Lower the temperature to 110 °C and continue to pass carbon dioxide through the solution until all the formic acid has evaporated.

-

The resulting residue is the crude 2-(methylthio)purine, which can be purified by recrystallization.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds, particularly pteridines and purines. The straightforward and adaptable synthetic routes, coupled with the significant biological activities of the resulting products as kinase inhibitors, make this building block a continued focus of research in medicinal chemistry and drug development. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and applications of novel derivatives based on this privileged scaffold.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-(Methylthio)pyrimidine-4,5,6-triamine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 2-(Methylthio)pyrimidine-4,5,6-triamine, a key intermediate in the synthesis of biologically active molecules. The pyrimidine scaffold is a well-established pharmacophore in numerous FDA-approved drugs, and its derivatives are actively being explored for their therapeutic potential, particularly as kinase inhibitors in oncology.[1][2] This document outlines a synthetic protocol for a derivative of the title compound and detailed methodologies for its evaluation in relevant biological assays.

Synthesis of Pyrimidine Derivatives

The 2-(methylthio)pyrimidine core is a versatile scaffold that can be readily modified to generate libraries of compounds for screening. The following is a representative synthetic scheme for the derivatization of a related 2-(methylthio)pyrimidine.

Protocol 1: Synthesis of N-substituted-2-(methylthio)pyrimidine-4-amine derivatives

This protocol outlines a general procedure for the synthesis of N-substituted pyrimidine derivatives from a chloropyrimidine intermediate.

Materials:

-

4,6-dichloro-2-(methylthio)pyrimidine

-

Substituted amine (e.g., 3-aminopyrrolidine derivative)

-

Triethylamine (TEA)

-

1-Pentanol

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in 1-pentanol, add the desired substituted amine (1.1 eq) and triethylamine (1.5 eq).

-

Heat the reaction mixture to 120-140 °C and stir for 2-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and quench with brine.

-

Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-substituted-2-(methylthio)pyrimidine-4-amine derivative.[3]

Application in Kinase Inhibition Assays

Derivatives of this compound are potential kinase inhibitors. The following is a detailed protocol for a luminescence-based kinase assay to determine the inhibitory activity of test compounds.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ADP produced in a kinase reaction, where a decrease in signal corresponds to kinase inhibition.

Materials:

-

Target kinase (e.g., FLT3, Aurora Kinase A)

-

Kinase substrate (specific for the target kinase)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound or its derivatives (test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 384-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase assay buffer to achieve the final desired concentrations for the assay.

-

Assay Plate Setup: Add 1 µL of the diluted test compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells without the kinase enzyme as a positive control for inhibition (0% kinase activity).

-

Kinase Reaction:

-

Prepare a kinase/substrate solution by mixing the target kinase and its specific substrate in the kinase assay buffer.

-

Add 5 µL of the kinase/substrate solution to each well.

-

Initiate the reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data for Analogous Pyrimidine Derivatives

The following table summarizes the inhibitory activities of various pyrimidine derivatives against different kinases, demonstrating the potential of this scaffold.

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Pyrimidine-4,6-diamine derivative | FLT3 | 13.9 ± 6.5 | [4] |

| 6-methyl-N⁴-(5-methyl-1H-pyrazol-3-yl)-N²-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivative | Aurora A | < 10 | [3] |

| N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivative | CDK4 | < 10 | [5] |

| Thio-substituted 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol | U937 cell proliferation | < 20,000 | [6] |

Application in Cell-Based Assays

To assess the effect of this compound derivatives on cell viability and proliferation, a colorimetric MTT assay can be employed.

Protocol 3: Cell Viability MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., MV4-11 for FLT3-ITD positive AML, U87 or U251 for glioblastoma)

-

Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound or its derivatives (test compounds) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle (DMSO) as a negative control. Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway Visualization

Derivatives of this compound have been investigated as inhibitors of FMS-like Tyrosine Kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[4] The diagram below illustrates the FLT3 signaling pathway and the potential point of inhibition by a pyrimidine-based inhibitor.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as highly potent CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrimidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a heterocyclic aromatic organic compound, is a fundamental building block in medicinal chemistry. Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its biological significance. This has made pyrimidine and its derivatives a "privileged scaffold" in drug discovery, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities.[1][2][3] This document provides a detailed overview of the applications of pyrimidine scaffolds, complete with quantitative data, experimental protocols, and visualizations of key biological pathways.

Therapeutic Applications of Pyrimidine Scaffolds

The versatility of the pyrimidine core allows for chemical modifications at various positions, enabling the fine-tuning of its physicochemical properties to interact with a wide range of biological targets.[1] This has led to the discovery and development of pyrimidine-based drugs in several key therapeutic areas.

Anticancer Activity

Pyrimidine derivatives are prominent in oncology, acting through various mechanisms such as kinase inhibition and antimetabolite activity.[4][5] They have been successfully developed as inhibitors of key enzymes in cancer-related signaling pathways, including Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Janus Kinases (JAKs).[3][4][6]

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

| Compound/Drug | Target | Cell Line | Activity | IC50 (µM) | Reference |

| Gefitinib | EGFR | Various Cancer Lines | Kinase Inhibition | 0.015-0.5 | [6] |

| Erlotinib | EGFR | Various Cancer Lines | Kinase Inhibition | 0.002-0.2 | [6] |

| Osimertinib | EGFR (T790M mutant) | NSCLC | Kinase Inhibition | <0.01 | [6] |

| Barasertib (AZD1152) | Aurora Kinase B | Various Cancer Lines | Kinase Inhibition | 0.001-0.0038 | [7] |

| Danusertib (PHA-739358) | Aurora Kinases A, B, C | Various Cancer Lines | Kinase Inhibition | 0.013-0.3 | [8] |

| Ruxolitinib | JAK1/JAK2 | Myelofibrosis | Kinase Inhibition | 0.0028-0.0033 | [9] |

| Tofacitinib | JAK3 | Rheumatoid Arthritis | Kinase Inhibition | 0.0011 | [3] |

| Compound 3b | Cytotoxicity | MCF-7 | Antiproliferative | 21 | [10] |

| Compound 10c | Cytotoxicity | HCT-116, MCF-7, HEPG-2 | Antiproliferative | 1.2-2.5 | [10] |

| Compound 4f | Cytotoxicity | MCF-7 | Antiproliferative | 1.629 | [11] |

| Compound 4i | Cytotoxicity | MCF-7 | Antiproliferative | 1.841 | [11] |

Antimicrobial Activity

The pyrimidine scaffold is also a valuable framework for the development of novel antimicrobial agents to combat the rise of drug-resistant pathogens.[12][13] These compounds have shown efficacy against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |

| Compound a1 | B. pumilis, B. subtilis, E. coli, P. vulgaris | Antibacterial | 6.25-12.5 | [14] |

| Compound a2 | B. pumilis, B. subtilis, E. coli, P. vulgaris | Antibacterial | 6.25-12.5 | [14] |

| Compound a3 | B. pumilis, B. subtilis, E. coli, P. vulgaris | Antibacterial | 6.25-12.5 | [14] |

| Compound 9d | Candida albicans, Ganoderma lucidum | Antifungal | 4-10 | [13] |

| Compound S1 | S. Aureus | Antibacterial | 16.26 | [15] |

| Compound S7 | B. subtilis, E. coli | Antibacterial | 17.34 | [15] |

Anti-inflammatory Activity

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1]

Table 3: Anti-inflammatory Activity of Selected Pyrimidine Derivatives

| Compound | Target | Activity | IC50 (µM) | Reference |

| Compound 5 | COX-2 | Enzyme Inhibition | 0.04 | [1] |

| Compound 6 | COX-2 | Enzyme Inhibition | 0.04 | [1] |

| Compound 7 | COX-2 | Enzyme Inhibition | 0.36 | [1] |

| Compound 9 | COX-2 | Enzyme Inhibition | 0.29 | [1] |

| Compound 3b | COX-2 | Enzyme Inhibition | 31.4 | [1] |

| Compound 4d | COX-2 | Enzyme Inhibition | 23.8 | [1] |

| Compound 142 | p38α | Kinase Inhibition | 0.570 | [1] |

| Compound 142 | TNF-α | Cytokine Inhibition | 0.040 | [1] |

Antiviral Activity

Several pyrimidine-based compounds have been developed as antiviral agents, targeting various viral replication processes.[16][17]

Table 4: Antiviral Activity of Selected Pyrimidine Derivatives

| Compound/Drug | Virus | Activity | EC50 (µM) | Reference |

| Zidovudine (AZT) | HIV-1 | Reverse Transcriptase Inhibitor | 0.003-0.03 | [16] |

| Stavudine (d4T) | HIV-1 | Reverse Transcriptase Inhibitor | 0.009-0.14 | [16] |

| Gemcitabine | Influenza A (H1N1, H3N2), Influenza B | Viral Replication Inhibition | 0.3-0.7 | [18] |

| Compound 2a | Influenza A (H1N1, H3N2), Influenza B | Viral Replication Inhibition | 0.6-0.9 | [18] |

Experimental Protocols

Synthesis of 2,4,6-Trisubstituted Pyrimidines

This protocol describes a general method for the synthesis of 2,4,6-trisubstituted pyrimidines via a condensation reaction.[12][19][20][21][22]

Materials:

-

β-dicarbonyl compound (e.g., acetylacetone)

-

Aldehyde (e.g., benzaldehyde)

-

Amidine derivative (e.g., guanidine hydrochloride)

-

Base catalyst (e.g., sodium hydroxide or potassium carbonate)

-

Solvent (e.g., ethanol)

-

Glacial acetic acid (for chalcone formation)

-

Standard laboratory glassware

-

Heating and stirring apparatus

Procedure:

-

Chalcone Synthesis (Intermediate Step): a. Dissolve the β-dicarbonyl compound and the aldehyde in ethanol in a round-bottom flask. b. Add a catalytic amount of a strong base (e.g., 40% KOH solution) dropwise while stirring. c. Continue stirring at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). d. Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone. e. Filter the precipitate, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.

-

Pyrimidine Ring Formation: a. In a round-bottom flask, dissolve the synthesized chalcone and an amidine derivative (e.g., guanidine hydrochloride) in ethanol. b. Add a base (e.g., sodium hydroxide) and reflux the mixture for 6-8 hours, monitoring by TLC. c. After cooling to room temperature, pour the reaction mixture into ice-cold water. d. The precipitated solid is the 2,4,6-trisubstituted pyrimidine derivative. e. Filter the product, wash thoroughly with water, and dry. f. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

-

Characterization: a. Confirm the structure of the final product using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.

Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer compounds.[23][24][25][26]

Materials:

-

Human cancer cell line (e.g., MCF-7, A549, HCT-116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Multichannel pipette

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. c. Incubate the plate for 24 hours to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the pyrimidine compound in complete growth medium. b. Remove the medium from the wells and add 100 µL of the medium containing the diluted compound to each well. Include a vehicle control (e.g., 0.1% DMSO). c. Incubate the plate for 48-72 hours.

-

MTT Addition and Incubation: a. After the incubation period, add 10 µL of the MTT solution to each well. b. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle-treated control wells. c. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Biochemical Assay: EGFR Kinase Inhibition

This protocol outlines a method to determine the in vitro inhibitory activity of a pyrimidine compound against EGFR kinase.[27][28][29][30][31]

Materials:

-

Recombinant human EGFR enzyme

-

Kinase assay buffer

-

ATP

-

Poly(Glu, Tyr) substrate

-

Pyrimidine compound (inhibitor)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: a. Prepare a stock solution of the pyrimidine compound in DMSO. b. Dilute the EGFR enzyme and substrate in kinase assay buffer to the desired concentrations.

-